2-amino-1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of related pyrrole carbonitriles often involves the cyclocondensation of alpha-aminonitriles and enones, providing a method for creating 3,4-dihydro-2H-pyrrole 2-carbonitriles and 2,3,5-trisubstituted pyrroles. This process, which can include phase transfer catalysis for efficiency, allows for the incorporation of diverse substituents, including the 4-chlorophenyl group (Bergner et al., 2009).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through X-ray crystallography, revealing the spatial arrangement of the fused-ring systems and substituent groups, such as amino, cyano, and chlorophenyl. These analyses demonstrate the compounds' structural characteristics, including the planarity and torsional angles, which affect their chemical behavior (Asiri et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of pyrrole carbonitriles is notable for their participation in cyclocondensation reactions, leading to various heterocyclic frameworks. Their functional groups, such as the cyano and amino groups, are reactive sites for further chemical transformations, including nucleophilic addition and substitution reactions, which are foundational in synthesizing a wide range of derivative compounds (Dave & Parikh, 2001).
Scientific Research Applications
Synthesis and Characterization
2-amino-1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile serves as a key intermediate in the synthesis of biologically active scaffolds, particularly in the formation of Pyrrolo[2,3-b]Pyridine compounds. Notably, its derivatives have been synthesized and characterized for their potential biological activities, indicating its vital role in pharmaceutical research (Sroor, 2019).
Synthesis Methodologies
This compound is integral in the development of diverse synthetic methodologies. For instance, research has explored its synthesis under phase transfer conditions, showcasing its versatility and the potential for optimization in different synthetic environments (Dave & Parikh, 2001).
Material Science Applications
The derivatives of this compound have been studied for their material properties. For instance, investigations into the structural and optical properties of certain derivatives have provided insights into their potential applications in fields such as photovoltaics and thin-film technology (Zeyada, El-Nahass, & El-Shabaan, 2016).
Biological and Chemical Applications
The compound and its derivatives have been synthesized and evaluated for various biological activities. For example, studies have explored its role in forming compounds with antifungal properties, demonstrating its relevance in medicinal chemistry (Ibrahim et al., 2008).
Photovoltaic Properties
Research into the photovoltaic properties of derivatives of this compound highlights its importance in the development of organic–inorganic photodiodes. Studies have shown that these derivatives can significantly influence diode parameters, further pointing to their utility in the field of renewable energy (Zeyada, El-Nahass, & El-Shabaan, 2016).
Safety And Hazards
This includes information about the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This could involve potential applications of the compound, areas for further research, or ways to improve its synthesis or properties.
Please note that not all compounds will have information available in all these categories, especially if they are not well-studied. For a specific compound, a literature search in scientific databases is usually the best way to find this information.
properties
IUPAC Name |
5-amino-1-(4-chlorophenyl)-2-oxo-3H-pyrrole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c12-8-1-3-9(4-2-8)15-10(16)5-7(6-13)11(15)14/h1-4H,5,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDFEZVCPXFKTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N(C1=O)C2=CC=C(C=C2)Cl)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367021 |
Source
|
Record name | 2-Amino-1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile | |
CAS RN |
124476-80-8 |
Source
|
Record name | 2-Amino-1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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